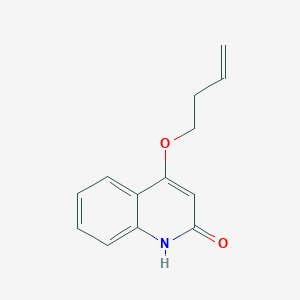

4-(But-3-enyl)oxyquinolone

説明

Structure

3D Structure

特性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

4-but-3-enoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C13H13NO2/c1-2-3-8-16-12-9-13(15)14-11-7-5-4-6-10(11)12/h2,4-7,9H,1,3,8H2,(H,14,15) |

InChIキー |

PKQZAEYCNGXOPC-UHFFFAOYSA-N |

正規SMILES |

C=CCCOC1=CC(=O)NC2=CC=CC=C21 |

同義語 |

4-(but-3-enyl)oxyquinolone |

製品の起源 |

United States |

Synthetic Methodologies for 4 but 3 Enyl Oxyquinolone and Analogues

Retrosynthetic Analysis of the 4-Oxyquinolone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comaccessscience.comyoutube.com Applying this approach to the 4-oxyquinolone framework reveals several key disconnection points and corresponding synthetic strategies.

A primary disconnection breaks the bond between the oxygen at the 4-position and the quinolone ring, suggesting an O-alkylation of a 4-hydroxyquinolone precursor as the final synthetic step. The 4-hydroxyquinolone itself can be further deconstructed. One common approach involves disconnecting the bonds forming the pyridinone ring, leading back to an anthranilic acid derivative and a β-ketoester or its equivalent. This route is central to classical methods like the Conrad-Limpach-Knorr synthesis.

Another retrosynthetic strategy targets the C-C and C-N bonds of the quinolone core simultaneously. This can lead to precursors suitable for transition metal-catalyzed coupling reactions, such as an o-haloaniline and a terminal alkyne, which can be brought together in a carbonylative cyclization. Multicomponent reactions (MCRs) offer another powerful retrosynthetic approach, envisioning the assembly of the quinolone scaffold from three or more simple starting materials in a single pot.

Classical and Contemporary Approaches to the 4-Quinolone Core Synthesis

A multitude of synthetic methods have been developed over the years for the construction of the 4-quinolone core, ranging from century-old name reactions to modern catalytic systems. These methodologies provide chemists with a versatile toolbox to access a wide variety of quinolone derivatives.

Condensation Reactions and Intramolecular Cyclizations (e.g., Friedländer, Conrad-Limpach-Knorr)

Classical methods for quinolone synthesis heavily rely on condensation and intramolecular cyclization reactions. The Conrad-Limpach-Knorr synthesis is a cornerstone for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgiipseries.org Depending on the reaction conditions, either a 4-quinolone or a 2-quinolone can be obtained. mdpi.com For the synthesis of 4-quinolones, the reaction is typically heated to high temperatures (around 250 °C) to facilitate the cyclization of an intermediate anilinoacrylate. wikipedia.orgnih.gov The use of high-boiling point solvents like mineral oil can significantly improve the yields of this cyclization. wikipedia.org

The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or aldehyde). iipseries.orgjptcp.com This reaction can be catalyzed by acids or bases. jptcp.com

| Reaction Name | Reactants | Product | Key Features |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolone | High temperatures required for cyclization. wikipedia.orgiipseries.org |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Compound with active methylene group | Substituted Quinolone | Acid or base-catalyzed condensation. iipseries.orgjptcp.com |

Transition Metal-Catalyzed Coupling Reactions for Quinolone Assembly (e.g., Palladium-catalyzed carbonylation, Buchwald-Hartwig coupling)

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of complex molecules. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of quinolones.

Palladium-catalyzed carbonylation reactions provide an efficient route to the 4-quinolone core. A common approach involves the three-component reaction of an o-iodoaniline, a terminal alkyne, and carbon monoxide. nih.govmdpi.commdpi.com This method allows for the direct construction of the quinolone ring system with the carbonyl group at the 4-position. nih.gov To circumvent the use of gaseous carbon monoxide, which can be challenging to handle, CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) have been employed. mdpi.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that can be applied to quinolone synthesis. colab.wsresearchgate.netresearchgate.net While typically used for C-N bond formation, it can be part of a one-pot sequence involving a Michael addition to construct 1,2-disubstituted 4-quinolones from chalcones and primary amines. colab.wsresearchgate.net This reaction demonstrates the versatility of palladium catalysis in assembling the quinolone framework.

| Catalytic Reaction | Key Reactants | Catalyst System (Example) | Product Type |

| Palladium-catalyzed Carbonylative Cyclization | o-Iodoaniline, Terminal Alkyne, CO or CORM | PdCl₂(PPh₃)₂, CuI | 4-Quinolone |

| Buchwald-Hartwig Coupling/Michael Addition | Chalcone, Primary Amine | Pd(OAc)₂, PPh₃ | 1,2-Disubstituted 4-Quinolone |

Multicomponent Reactions (MCRs) for Diversified Quinolone Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. rsc.orgrsc.orgnih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

Several MCRs have been adapted for quinolone synthesis. For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of substituted quinolines. rsc.org The Doebner reaction, a classical MCR, involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns, making them a valuable tool for creating libraries of quinolone derivatives for various applications. rsc.org

Green Chemistry Methodologies and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, a field known as green chemistry. qeios.comwiley.comresearchgate.net These principles have been applied to the synthesis of quinolones to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. qeios.comqeios.comresearchgate.net

Green approaches to quinolone synthesis include the use of microwave irradiation to accelerate reaction times and improve yields, often in solvent-free conditions. qeios.com The use of greener solvents like water or ethanol, and the development of catalyst-free reactions are also key areas of research. qeios.comresearchgate.net Photocatalysis and biocatalysis are emerging as powerful green tools for quinolone synthesis, offering mild reaction conditions and high selectivity. qeios.comqeios.com

Regioselective Introduction of the But-3-enyl Moiety at the 4-Position

Once the 4-hydroxyquinolone core is synthesized, the final step in the preparation of 4-(but-3-enyl)oxyquinolone is the regioselective introduction of the but-3-enyl group at the 4-position. This is typically achieved through an O-alkylation reaction. mdpi.comarabjchem.org

The 4-hydroxyquinolone exists in tautomeric equilibrium with its keto form, 4-quinolone. The oxygen atom of the hydroxyl group is a nucleophilic site that can react with an appropriate electrophile. arabjchem.org To introduce the but-3-enyl group, a common strategy is to use a but-3-enyl halide, such as but-3-enyl bromide, as the alkylating agent.

The regioselectivity of the alkylation (O-alkylation vs. N-alkylation) can be controlled by the choice of base and solvent. mdpi.com For preferential O-alkylation, a mild base like silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) is often used in a non-polar solvent like benzene (B151609) or acetone. mdpi.comarabjchem.orgresearchgate.net For instance, the reaction of a 4-hydroxy-2-quinolone with an allyl bromide in the presence of silver carbonate has been shown to afford the corresponding 4-allyloxyquinolone. arabjchem.org A similar strategy can be employed with but-3-enyl bromide to yield the desired this compound.

| Reagent | Base (Example) | Solvent (Example) | Product |

| But-3-enyl bromide | Silver Carbonate (Ag₂CO₃) | Benzene | This compound |

| But-3-enyl bromide | Potassium Carbonate (K₂CO₃) | Acetone | This compound |

Derivatization and Functionalization Strategies of the But-3-enyl Side Chain

The terminal double bond of the but-3-enyl side chain in this compound offers a prime site for a variety of chemical transformations, allowing for the introduction of molecular complexity and the construction of novel polycyclic systems. The most prominently studied derivatization is the intramolecular [2+2] photocycloaddition, which has been investigated in detail.

This reaction involves the irradiation of this compound, leading to the formation of a cyclobutane (B1203170) ring fused to the quinolone core. The process is initiated by the photoexcitation of the quinolone moiety, which acts as an intrinsic photosensitizer. Upon irradiation, a triplet intermediate is formed, which decays rapidly through cyclization to a triplet 1,4-diradical. This diradical can then proceed to form the final cyclobutane product or revert to the starting material. nih.gov

Studies have been conducted on various analogues of this compound with different substitution patterns at the terminal carbon atom of the alkene. Upon direct irradiation at a wavelength of 300 nm, these substrates typically form the corresponding cyclobutane products in high yields, often with complete diastereoselectivity for symmetrically substituted substrates. nih.govcapes.gov.br For instance, substrates with Z- or E-substituted terminal double bonds have been shown to undergo a stereoconvergent reaction, resulting in mixtures of regio- and diastereomers with nearly identical compositions. nih.gov

The outcomes of these photocycloaddition reactions, including yields for various substituted analogues, are summarized in the table below.

Table 1: Yields of Intramolecular [2+2] Photocycloaddition for Substituted 4-(But-3-enyl)oxyquinolones This is an interactive table. You can sort and filter the data.

| Substitution at Terminal Alkene | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| =CH₂ | Cyclobutane Product | 95 | nih.gov |

| =CMe₂ | Cyclobutane Product | 83 | nih.gov |

| Z-CHEt | Mixture of Regio- and Diastereomers | 88 | nih.gov |

Stereoselective Synthesis Approaches for this compound Stereoisomers

The development of stereoselective methods for the synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality is a key determinant of function. Research in this area has primarily focused on achieving enantioselectivity in the functionalization of the but-3-enyl side chain, particularly in the [2+2] photocycloaddition reaction.

By employing a chiral sensitizer (B1316253), it is possible to induce enantioselectivity in the photocycloaddition process. When the reaction is performed in the presence of a catalytic amount (e.g., 10 mol %) of a chiral xanthone-based sensitizer and irradiated at a longer wavelength (e.g., 366 nm) to ensure the sensitizer is the primary light-absorbing species, significant enantiomeric excesses (ees) can be achieved. nih.govnih.gov

For this compound and its analogues, this enantioselective approach has proven to be highly effective, yielding ees of up to 96% at low temperatures (-25 °C). nih.gov The use of a chiral sensitizer not only induces enantioselectivity but can also improve the regio- and diastereoselectivity for substrates with Z- or E-substituted terminal double bonds. nih.gov

Quantum chemical modeling has provided insights into the mechanism of this chiral induction. The stereoselectivity is proposed to arise from the differing rates of triplet-triplet energy transfer (TTEnT) between the two diastereomeric encounter complexes formed between the substrate and the chiral sensitizer. nih.govresearchgate.net After the energy transfer, a stereospecific cyclization occurs, leading to the enantioenriched product. nih.gov

The enantiomeric excesses achieved for the sensitized photocycloaddition of various quinolone substrates are detailed in the following table.

Table 2: Enantiomeric Excesses (ee) in the Sensitized [2+2] Photocycloaddition of (But-3-enyl)oxyquinolones This is an interactive table. You can sort and filter the data.

| Substrate | Substitution at Terminal Alkene | Enantiomeric Excess (ee) (%) at -25 °C | Reference |

|---|---|---|---|

| This compound | =CH₂ | 92 | nih.gov |

| This compound | =CMe₂ | 96 | nih.gov |

| This compound | Z-CHEt | 94 | nih.gov |

| This compound | E-CHEt | 94 | nih.gov |

| 3-(But-3-enyl)oxyquinolone | =CH₂ | 60 | nih.gov |

Preclinical Biological Evaluation and Mechanistic Studies of 4 but 3 Enyl Oxyquinolone

Assessment of In Vitro Biological Activities.

Cell-Based Assays (e.g., diverse cell lines, microbial strains, parasitic cultures).

There is no specific information available from cell-based assays conducted on 4-(But-3-enyl)oxyquinolone. While the broader 4-quinolone class of compounds is known for its antibacterial activity against various microbial strains, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound against representative bacterial or fungal strains, are not documented. researchgate.netnih.gov Similarly, there are no published studies on its effects on parasitic cultures or its cytotoxicity against diverse human or animal cell lines.

Enzyme Inhibition Profiling (e.g., bacterial DNA gyrase, topoisomerase IV, eukaryotic topoisomerase II).

The primary mechanism of action for many antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comaafp.orgnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govdovepress.comnih.gov Some quinolones have also been shown to inhibit eukaryotic topoisomerase II. wikipedia.org However, there are no specific enzyme inhibition profiles or IC₅₀ values available for this compound against these or any other enzymes. Studies have not been published to indicate whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of these potential targets. libretexts.org

Receptor Binding and Target Engagement Studies in Relevant Biological Systems.

No receptor binding or target engagement studies for this compound have been reported. Techniques to confirm interaction with a molecular target in a cellular context, such as cellular thermal shift assays (CETSA) or radiolabeling studies, have not been applied to this specific compound. nih.gov

Mechanistic Elucidation of Biological Action.

Molecular Target Identification and Validation.

The molecular target(s) of this compound have not been identified or validated. The process of target identification, which can involve biochemical methods, genetic interactions, or computational predictions, has not been documented for this compound. researchgate.netufl.edu While DNA gyrase and topoisomerase IV are common targets for the quinolone class, direct evidence of this compound binding to and inhibiting these or other proteins is absent from the literature. researchgate.netasm.org

Elucidation of Signaling Pathways Modulated by this compound.

Given that the molecular target is unknown, there is no information regarding the signaling pathways that may be modulated by this compound. Research into downstream effects, such as the induction of the SOS response in bacteria (a common effect of DNA damage caused by quinolones) or modulation of pathways like MAPK/ERK in eukaryotic cells, has not been conducted for this specific molecule. dovepress.comnih.govmdpi.com

Analysis of Cellular Uptake and Subcellular Localization in Non-Human Cells.

The cellular uptake and subsequent subcellular distribution are critical factors in determining the biological activity of a compound. For quinolone derivatives, these processes are influenced by the physicochemical properties of the molecule, such as lipophilicity. uta.edu While specific studies on the cellular uptake and subcellular localization of this compound in non-human cells are not extensively detailed in the provided results, general principles of quinolone and other small molecule uptake can be considered.

Once inside the cell, the compound can distribute among different organelles. The specific subcellular localization is often directed by the molecule's properties and its affinity for particular cellular components. For instance, some molecules are known to accumulate in mitochondria, lysosomes, or the endoplasmic reticulum. researchgate.net The ultimate subcellular destination of this compound would be a key determinant of its mechanism of action.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins).

The biological effects of quinolone derivatives are often mediated through their interactions with essential biological macromolecules. nih.gov Quinolones are well-known for their ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death. nih.govnih.gov This interaction typically involves the formation of a stable ternary complex consisting of the quinolone, the enzyme, and the bacterial DNA. ukessays.com The binding is often facilitated by a water-metal ion bridge. ukessays.com

While the primary targets of many antibacterial quinolones are bacterial enzymes, the potential for interaction with other macromolecules, including those in non-bacterial cells, exists. The planar quinolone ring system can intercalate into DNA or RNA, and various substituents on the quinolone core can form hydrogen bonds or have other non-covalent interactions with proteins. epo.orggoogleapis.com The butenyl group of this compound could also participate in hydrophobic interactions within the binding pockets of proteins. nih.gov The specific nature and strength of these interactions would dictate the compound's biological activity profile.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for this compound Analogues.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For quinolone derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties. nih.govmdpi.com

Impact of Butenyl Chain Modifications on Biological Activity and Selectivity.

The side chain at the 4-position of the quinolone core plays a crucial role in determining the compound's biological activity. Modifications to the butenyl chain of this compound would be expected to significantly impact its properties. For instance, altering the length, saturation, or branching of the alkenyl chain could affect the molecule's lipophilicity, which in turn influences its absorption, distribution, and cellular permeability. uta.edunih.gov

The introduction of different functional groups onto the butenyl chain could also lead to new interactions with biological targets, potentially altering the compound's potency and selectivity. For example, the presence of a double bond in the butenyl group offers a site for potential metabolic reactions or specific binding interactions. researchgate.netuni-muenchen.de

Role of Quinolone Core Substituents on Biological Response and Mechanistic Pathways.

The quinolone core itself offers multiple positions for substitution, and modifications at these sites have been shown to have a profound effect on the biological response. researchgate.net Key positions on the quinolone ring that are often modified in SAR studies include:

Position 1: Substitution at the N-1 position can influence the compound's spectrum of activity and pharmacokinetic properties. ukessays.com

Position 2: Modifications at the C-2 position can impact potency. nih.gov

Position 3: The presence of a carboxylic acid group at C-3 is often crucial for antibacterial activity, as it is involved in binding to the DNA gyrase-DNA complex. nih.gov Replacement of this group can abolish or alter the mechanism of action. nih.gov

Position 6: The addition of a lipophilic substituent, such as a halogen, at C-6 generally increases activity. ukessays.com

Position 7: Substituents at the C-7 position are critical for determining the spectrum of activity and potency against different bacterial strains. nih.gov These substituents can also influence the compound's interaction with human topoisomerases. nih.gov

Position 8: Modifications at C-8 can also modulate activity.

The electronic properties of substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, can also influence the molecule's activity by affecting its polarity and ability to interact with target receptors. ukessays.com

Correlating Structural Features with Enzyme Inhibition Profiles.

A key aspect of SAR and SMR studies is to establish a clear correlation between specific structural features of a molecule and its ability to inhibit particular enzymes. nih.gov For quinolone analogues, this often involves assessing their inhibitory activity against bacterial type II topoisomerases. nih.gov

The binding of quinolones to these enzymes is highly dependent on their three-dimensional structure. nih.gov The planarity of the quinolone ring system and the nature and orientation of the substituents all contribute to the binding affinity and inhibitory potency. nih.gov For example, the 1,3-diketone moiety present in some related structures is crucial for chelating with metal ions in the enzyme's active site, a key interaction for potent inhibition. nih.gov

By systematically modifying the structure of this compound and its analogues and evaluating their effects on enzyme activity, researchers can build a detailed understanding of the structural requirements for potent and selective enzyme inhibition. This knowledge is invaluable for the rational design of new and improved therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies of 4 but 3 Enyl Oxyquinolone

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. For 4-(But-3-enyl)oxyquinolone, these simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity. Quinolone derivatives are known to interact with various enzymes, including DNA gyrase, topoisomerase, and protein kinases. researchgate.netnih.govbiointerfaceresearch.com

Docking studies for this compound would typically involve preparing a 3D model of the compound and docking it into the crystal structure of a selected target protein obtained from a repository like the Protein Data Bank (PDB). The simulation then explores various possible conformations of the ligand within the binding site, calculating a "docking score" that estimates the binding affinity. mdpi.comnih.gov

The interactions stabilizing the protein-ligand complex are then analyzed. For a compound like this compound, key interactions are expected to include:

Hydrogen Bonding: The quinolone core, particularly the carbonyl oxygen and the nitrogen atom, can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like lysine (B10760008) or asparagine in the target's active site. nih.govnih.gov

Hydrophobic Interactions: The quinoline (B57606) ring system and the butenyl side chain are capable of forming van der Waals and hydrophobic interactions with nonpolar residues such as tyrosine, phenylalanine, and tryptophan. nih.govmdpi.com

π-π Stacking: The aromatic quinolone ring can engage in π-π stacking interactions with aromatic amino acid residues within the binding pocket, further stabilizing the complex. nih.gov

These simulations can predict not only the binding mode but also provide a semi-quantitative estimation of binding energy, helping to rank its potential efficacy against different targets. nih.govmdpi.com

Table 1: Hypothetical Docking Simulation Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| S. aureus DNA Gyrase (e.g., 2XCS) | -8.5 | Asp73, Asn46 | Hydrogen Bond |

| Val71, Ile78 | Hydrophobic | ||

| Human Topoisomerase II (e.g., 1ZXM) | -7.9 | Arg136 | Hydrogen Bond |

| Pro110, Tyr188 | Hydrophobic, π-π Stacking | ||

| Anaplastic Lymphoma Kinase (ALK) (e.g., 5FTO) | -8.1 | Met1199, Glu1197 | Hydrogen Bond |

| Leu1122, Val1130 | Hydrophobic |

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. researchgate.netekb.egnih.gov For this compound, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be used to optimize the molecular geometry and calculate various electronic descriptors. ekb.eg

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is valuable for predicting how the molecule will interact with biological targets.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis), which can be compared with experimental data to confirm the compound's structure. researchgate.netnih.gov

These theoretical studies help to build a comprehensive electronic profile of this compound, correlating its structural features with its potential reactivity and spectroscopic signatures. researchgate.net

Table 2: Predicted Electronic Properties of this compound via DFT Calculations

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net An MD simulation of the this compound-protein complex, generated from docking, would be performed in a simulated physiological environment (e.g., in a water box with ions) to assess the stability of the binding pose. biointerfaceresearch.comnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is stably bound. biointerfaceresearch.comnih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein over time, confirming the persistence of key interactions identified in docking studies. researchgate.net

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, refining the initial docking scores.

These simulations are critical for validating the stability of the interactions predicted by docking and providing a more realistic model of the compound's behavior within a biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govrasayanjournal.co.innih.gov To develop a QSAR model for this compound, a dataset of structurally related 4-alkoxyquinolone derivatives with known biological activities (e.g., antibacterial IC50 values) would be required. nih.gov

The process involves:

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., shape indices, quantum-chemical parameters). nih.govbenthamdirect.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed activity. benthamdirect.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and reliability. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound and to identify which structural features, such as the length and unsaturation of the alkoxy chain, are most important for enhancing biological activity. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early-stage screening and filtering of compounds with poor drug-like characteristics. nih.govresearchgate.netnih.gov

For this compound, a variety of ADME parameters would be predicted using established computational models and software:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body. nih.gov

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: Properties related to clearance and half-life are estimated.

These predictions are essential for early-stage risk assessment and for prioritizing compounds with favorable pharmacokinetic profiles for further development. srce.hr

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability |

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action, but lower free concentration |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

Pharmacokinetic and Metabolic Investigations in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Profiling

The initial assessment of a new chemical entity's metabolic fate is crucial in drug discovery, with in vitro models providing early insights into its potential behavior in a living system. bioivt.comsrce.hr For 4-(But-3-enyl)oxyquinolone, metabolic stability is typically evaluated using subcellular fractions, such as liver microsomes, from various animal species including mice, rats, dogs, and monkeys. bioivt.comsrce.hr These microsomes are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. srce.hrthermofisher.com

The process involves incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH. srce.hrthermofisher.com The rate at which the parent compound disappears over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr This data helps in predicting the compound's hepatic clearance in vivo. evotec.com Comparing results across different species is essential to select the most appropriate animal model for further preclinical testing, ideally one whose metabolic profile closely resembles that of humans. bioivt.com

Metabolite profiling, often conducted in parallel, aims to identify the structures of metabolites formed during these incubations. eurofinsdiscovery.com This is critical as metabolites can be pharmacologically active or potentially toxic. eurofinsdiscovery.comscispace.com Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are employed to separate and identify these metabolic products. srce.hreurofinsdiscovery.com Understanding the metabolic pathways of this compound can guide medicinal chemists in modifying its structure to improve metabolic stability and reduce the formation of undesirable metabolites. umich.edu

Preclinical Pharmacokinetic Assessment in Animal Models

Following in vitro studies, the pharmacokinetic profile of this compound is assessed in whole animal models to understand its absorption, distribution, metabolism, and excretion (ADME) in a complete biological system. umich.edu Commonly used species for these preclinical studies include mice, rats, and dogs. umich.eduresearchgate.net

Absorption and Distribution Profiles in Animal Tissues and Fluids

After administration of this compound to animal models, its absorption into the systemic circulation and subsequent distribution to various tissues and organs are monitored. mdpi.comnih.gov Blood samples are collected at various time points to determine the plasma concentration-time profile. researchgate.netnih.gov The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are key parameters derived from this data. mdpi.com

Tissue distribution studies involve analyzing the concentration of the compound in different organs such as the liver, kidney, spleen, heart, lung, and brain. nih.gov This provides insights into where the compound accumulates and can help predict potential sites of pharmacological action or toxicity. nih.gov For instance, high concentrations in the liver might suggest significant hepatic metabolism or excretion, while presence in the brain would indicate the ability to cross the blood-brain barrier. nih.govnih.gov

Excretion Pathways and Mass Balance Studies in Animal Models

To understand how this compound and its metabolites are eliminated from the body, excretion studies are conducted. nih.gov This typically involves collecting urine and feces over a defined period after dosing and analyzing them for the presence of the parent compound and its metabolites. nih.gov These studies help determine the primary routes of excretion, whether it be renal (urine) or fecal (biliary). nih.gov

Mass balance studies, often utilizing a radiolabeled version of the compound, aim to account for the total administered dose. nih.gov This provides a comprehensive picture of the compound's fate, ensuring that all major elimination pathways are identified. nih.gov The fraction of the drug excreted unchanged in the urine (fe) is a key parameter that indicates the extent of metabolism; a high fe value suggests that the drug is primarily cleared by the kidneys without being significantly metabolized. nih.govnih.gov

Determination of Key Pharmacokinetic Parameters in Animal Models

From the plasma concentration-time data collected in animal studies, several key pharmacokinetic parameters are calculated to characterize the behavior of this compound. researchgate.net These parameters are crucial for understanding the compound's disposition and for predicting its behavior in humans. researchgate.net

Key Pharmacokinetic Parameters:

| Parameter | Description | Significance |

| Half-life (t½) | The time it takes for the plasma concentration of the drug to decrease by half. researchgate.net | Indicates the duration of action and determines dosing frequency. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. nih.gov | Reflects the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. mdpi.com | Indicates the extent of drug distribution into tissues. |

| Area Under the Curve (AUC) | The integral of the plasma concentration-time curve, which reflects the total systemic exposure to the drug. researchgate.net | A measure of the overall amount of drug that reaches the bloodstream. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. mdpi.com | Compares the absorption of a drug following extravascular administration (e.g., oral) to that after intravenous administration. |

For example, in a study with a related compound in rats, subcutaneous administration resulted in a plasma Cmax of 682 nM at 0.5 hours, with a terminal half-life of approximately 0.463 hours. researchgate.net The corresponding AUC was 1,017 nM/h. researchgate.net In dogs, both intravenous and subcutaneous administrations showed the parent compound as the predominant species in circulation. researchgate.net

Bioanalytical Methodologies for Detection and Quantification in Preclinical Biological Matrices

Accurate and reliable quantification of this compound and its metabolites in biological matrices like plasma, urine, and tissue homogenates is fundamental to pharmacokinetic studies. chromatographyonline.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used bioanalytical technique for this purpose due to its high sensitivity, selectivity, and speed. chromatographyonline.comimpactfactor.org

The development of a robust bioanalytical method involves several key steps. First, a suitable internal standard is selected to ensure accuracy and precision. nih.gov Sample preparation is a critical step to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net

Chromatographic conditions, such as the choice of the HPLC column and mobile phase composition, are optimized to achieve good separation of the analyte from endogenous components and metabolites. mdpi.com The mass spectrometer is then tuned to specifically detect and quantify the target compound and its metabolites. nih.gov

The method must be rigorously validated according to regulatory guidelines to ensure its reliability. mdpi.com Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability of the analyte in the biological matrix under various storage conditions. nih.govmdpi.com A validated LC-MS/MS method allows for the generation of high-quality data from preclinical pharmacokinetic and metabolism studies. impactfactor.org

Emerging Research Directions and Future Perspectives for 4 but 3 Enyl Oxyquinolone

Exploration of Novel Chemical Space and Structural Analogues

The exploration of the chemical space around the 4-(but-3-enyl)oxyquinolone scaffold is an active area of research, primarily driven by the desire to understand and control its photochemical reactivity. Scientists have systematically synthesized and studied a variety of structural analogues to probe the influence of different molecular features on reaction outcomes.

Detailed research findings show that modifications to the butenyl side chain and the quinolone core significantly impact the efficiency and selectivity of intramolecular [2+2] photocycloaddition reactions. nih.gov For instance, studies have compared this compound with its 3-oxyquinolone isomer and introduced various substituents on the terminal carbon atom of the alkene. nih.gov

Upon direct irradiation, these analogues typically form cyclobutane (B1203170) products in high yields. nih.gov The substitution pattern has been shown to be a critical determinant of the reaction's stereoselectivity. Symmetrically substituted substrates, for example, can achieve complete diastereoselectivity. nih.gov Furthermore, the use of chiral thioxanthone catalysts in intermolecular [2+2] photocycloadditions has enabled the production of cyclobutane products with high enantiomeric excess, demonstrating that the chemical space can be explored to achieve specific stereochemical outcomes. researchgate.net This success relies on a two-point hydrogen bonding system between the quinolone and the catalyst, which facilitates efficient energy transfer and facial differentiation. researchgate.net

This systematic modification and testing of structural analogues not only expands the library of related compounds but also provides crucial structure-activity relationship (SAR) data for fine-tuning the photochemical process.

Table 1: Studied Structural Analogues of this compound and Their Reaction Characteristics

| Compound/Analogue | Core Structure | Alkene Substitution | Key Finding | Reference |

|---|---|---|---|---|

| This compound | 4-oxyquinolone | Unsubstituted (CH₂) | High enantioselectivity (92-96% ee) in catalyzed photocycloaddition. | nih.gov |

| 4-((4-Methylpent-3-en-1-yl)oxy)quinolone | 4-oxyquinolone | CMe₂ | High yield (95%) and complete diastereoselectivity in direct irradiation. | nih.gov |

| 4-((Hept-3-en-1-yl)oxy)quinolone (Z- and E-isomers) | 4-oxyquinolone | Z-CHEt, E-CHEt | Stereoconvergent reaction course, leading to similar mixtures of isomers. | nih.gov |

| 3-(But-3-enyl)oxyquinolone | 3-oxyquinolone | Unsubstituted (CH₂) | Undergoes similar photocycloaddition but with lower enantioselectivity (60% ee) compared to the 4-oxy analogue. | nih.gov |

Advanced Mechanistic Characterization Using Omics Technologies

"Omics" technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—are powerful hypothesis-free approaches for comprehensively studying biological molecules and their interactions within a system. biobide.com These methods are instrumental in elucidating the mechanisms of action for bioactive compounds by providing a global view of cellular responses, identifying potential biomarkers, and revealing molecular targets. biobide.com

Despite the power of these technologies, a review of the current scientific literature indicates that omics-based studies have not yet been applied to investigate the biological effects or mechanistic pathways of this compound. Research to date has been concentrated on its chemical synthesis and photophysical properties rather than its biological interactions. The application of proteomics or metabolomics could, in the future, uncover potential protein binding partners or metabolic pathways affected by this compound, opening new avenues for research into its potential bioactivity.

Development of Integrated Computational-Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation has become a powerful paradigm in chemical research, accelerating the pace of discovery and providing deep mechanistic insights. mdpi.comnih.gov This integrated approach has been central to understanding the complex photochemical behavior of this compound.

Researchers have employed sophisticated quantum chemical computer models to investigate the mechanism of the [2+2] photocycloaddition reaction. nih.govresearchgate.net These computational studies have been used to:

Analyze Substrate-Catalyst Complexes: Models were built to examine the encounter complex structures between the quinolone substrate and the chiral sensitizer (B1316253), classifying them into different isomeric forms (syn- and anti-adducts). nih.govresearchgate.net

Elucidate Reaction Mechanisms: The photoactivation steps were analyzed using Marcus theory of electron transfer to understand intersystem crossings and triplet-triplet energy transfer (TTEnT), which are crucial for the reaction to proceed. nih.govresearchgate.net

Predict Selectivity: Computational results revealed that while the rates of intersystem crossing were similar for different adducts, the rates of energy transfer differed due to variations in orbital overlap, providing a basis for the observed stereoselectivity. nih.govresearchgate.net

These computational predictions are complemented and validated by experimental techniques. Transient absorption spectroscopy has been used to directly observe the reaction mechanism, detecting a key triplet intermediate that decays rapidly (in approximately 1 nanosecond) as it cyclizes into a triplet 1,4-diradical. nih.gov This diradical is a pivotal intermediate that determines the reaction's outcome. nih.gov

This tight integration of computational modeling and experimental work provides a robust framework for predicting how changes in the substrate or catalyst will affect the reaction, guiding future synthetic efforts in a more efficient and targeted manner.

Table 2: Integrated Computational and Experimental Methods in this compound Research

| Method Type | Specific Technique | Purpose | Reference |

|---|---|---|---|

| Computational | Quantum Chemical Modeling (DFT) | To examine substrate-catalyst complex structures and analyze photoactivation steps. | nih.govresearchgate.netresearchgate.net |

| Computational | Marcus Equation of Electron Transfer | To analyze and calculate the rates of intersystem crossing (ISC) and triplet-triplet energy transfer (TTEnT). | nih.govresearchgate.net |

| Experimental | Transient Absorption Spectroscopy | To elucidate the mechanistic course of the photocycloaddition and detect short-lived intermediates (e.g., triplet diradicals). | nih.gov |

| Experimental | Enantioselective Catalysis | To experimentally validate the stereochemical outcomes predicted by computational models using chiral sensitizers. | nih.govresearchgate.net |

Q & A

Q. What are the key factors influencing the stereoselectivity of [2+2] photocycloaddition reactions involving 4-(but-3-enyl)oxyquinolone?

The stereoselectivity of intramolecular [2+2] photocycloadditions in this compound derivatives is influenced by:

- Alkene substitution patterns : Syn- and anti-adducts form depending on the spatial arrangement of the alkene and quinolone moieties in pre-reactive encounter complexes. Anti-adducts exhibit slower triplet-triplet energy transfer (TTEnT) rates due to reduced orbital overlap, favoring stereospecific cyclization .

- Chiral sensitizers : Chiral xanthone-based sensitizers induce enantioselectivity by stabilizing specific encounter complexes during photoactivation. This is governed by Marcus theory-based electron transfer dynamics .

Methodological Insight : To optimize stereoselectivity, researchers should:

- Use time-resolved spectroscopy to monitor TTEnT rates.

- Conduct quantum chemical calculations (e.g., DFT) to model substrate-catalyst interactions.

Q. How does the alkyl tether length in quinolone derivatives affect reaction outcomes in cycloadditions?

Comparative studies between this compound (shorter tether) and analogs with longer tethers (e.g., pent-4-enyl) reveal:

Q. Experimental Design :

- Synthesize quinolone derivatives with incremental tether lengths.

- Use enantioselective catalysis under identical conditions to isolate steric/electronic contributions .

Advanced Research Questions

Q. What computational strategies are effective in modeling the photophysical mechanisms of this compound reactions?

Quantum chemical models are critical for:

- Mapping energy landscapes : Calculate intersystem crossing (ISC) and TTEnT rates using Marcus equation parameters (reorganization energy, electronic coupling) .

- Differentiating syn/anti adducts : Structural optimization of encounter complexes reveals that anti-adducts exhibit slower TTEnT due to suboptimal donor-acceptor orbital alignment .

Q. Methodological Workflow :

Perform geometry optimizations (DFT/B3LYP) for ground and excited states.

Compute spin-orbit coupling matrices to estimate ISC rates.

Validate models with transient absorption spectroscopy data.

Q. How can enantioselectivity in quinolone-based cycloadditions be improved using dynamic kinetic resolution?

A proposed strategy involves:

- Chiral sensitizer tuning : Modify xanthone sensitizers to enhance π-π stacking or hydrogen bonding with the substrate .

- Dynamic substrate-catalyst interactions : Exploit differences in TTEnT rates between syn/anti complexes to bias product formation .

Q. Data-Driven Approach :

| Parameter | Syn-Adduct | Anti-Adduct |

|---|---|---|

| TTEnT Rate (s⁻¹) | Higher (e.g., ~10¹²) | Lower (e.g., ~10¹⁰) |

| Enantiomeric Excess (%) | Moderate (50–70%) | High (80–95%) |

Table 1. Comparative TTEnT rates and enantioselectivity for syn/anti adducts .

Q. What structural modifications to this compound enhance its utility in asymmetric synthesis?

Key modifications include:

- Electron-withdrawing groups on the quinolone ring to stabilize triplet excited states and accelerate TTEnT .

- Rigid spacers : Replace flexible but-3-enyl tethers with constrained linkers (e.g., cyclohexenyl) to limit non-productive conformations .

Validation : Characterize modified derivatives using:

- X-ray crystallography to confirm spatial alignment.

- Transient absorption spectroscopy to quantify excited-state lifetimes.

Q. How do competing reaction pathways in photocycloadditions of this compound impact product distribution?

Competing pathways arise from:

- Regioselectivity : Alkene orientation determines whether endo or exo cycloadducts form.

- Diradical intermediates : Unstable diradicals may undergo hydrogen abstraction, leading to byproducts .

Q. Mitigation Strategy :

- Use low-temperature irradiation to suppress side reactions.

- Introduce steric hindrance to guide regioselective bond formation.

Q. What are the limitations of current enantioselective catalysis methods for quinolone derivatives?

Challenges include:

Q. Innovative Solutions :

- Develop bifunctional catalysts combining sensitizing and chiral induction roles.

- Explore supramolecular host-guest systems to preorganize substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。